Tris(2-methyl-2,3-dibromopropyl)phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methyl-2,3-dibromopropyl)phosphate is a chemical compound primarily known for its use as a flame retardant. It is a pale-yellow viscous liquid at room temperature and is practically insoluble in water but miscible with organic solvents like carbon tetrachloride, chloroform, and methylene chloride . This compound has been widely used in various industries, including plastics and textiles, due to its flame-retardant properties .
Preparation Methods
The synthesis of Tris(2-methyl-2,3-dibromopropyl)phosphate typically involves the reaction of phosphorus oxychloride with 2,3-dibromopropanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . This method is preferred due to its economic efficiency compared to the direct bromination of triallyl phosphate .
Chemical Reactions Analysis
Tris(2-methyl-2,3-dibromopropyl)phosphate undergoes various chemical reactions, including:
Decomposition: The compound is stable up to temperatures of 392-482°F, with major decomposition beginning at 586°F.
Oxidation and Reduction: Specific details on oxidation and reduction reactions are limited, but it is known to react with photochemically produced hydroxyl radicals in the vapor phase.
Scientific Research Applications
Tris(2-methyl-2,3-dibromopropyl)phosphate has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of Tris(2-methyl-2,3-dibromopropyl)phosphate involves its metabolism to various intermediates, including 2-bromoacrolein, which may be particularly important . It is mutagenic in bacteria and causes genetic damage in cultured mammalian cells, Drosophila melanogaster, and mice . The compound is also known to inhibit cholinesterase, leading to various toxic effects .
Comparison with Similar Compounds
Tris(2-methyl-2,3-dibromopropyl)phosphate can be compared with other flame retardants such as:
Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Known for its use in polyurethane foams and similar applications.
Tris(2-ethylhexyl) phosphate (TEHP): Used in different industrial applications but shares the flame-retardant property.
These compounds share the common feature of being flame retardants but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound in terms of its specific uses and properties.
Properties
CAS No. |
111712-46-0 |
---|---|
Molecular Formula |
C12H21Br6O4P |
Molecular Weight |
739.7 g/mol |
IUPAC Name |
tris(2,3-dibromo-2-methylpropyl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-10(16,4-13)7-20-23(19,21-8-11(2,17)5-14)22-9-12(3,18)6-15/h4-9H2,1-3H3 |
InChI Key |
YUBNBIPSIUCFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(=O)(OCC(C)(CBr)Br)OCC(C)(CBr)Br)(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.